Ionization Efficiency: Neutral vs. Quaternary Salt
1-Methyl-4-(4-pyridyl)-2-pyridone possesses zero hydrogen-bond donor atoms (HBD = 0), whereas the unmethylated analogue 4-(4-pyridyl)-2-pyridone bears one HBD on the lactam NH [1]. This difference arises because N-methylation irreversibly locks the 2-pyridone ring into the lactam tautomer; in NH 2-pyridones, the lactam–lactim equilibrium can populate both forms, altering HBD count and molecular recognition properties depending on solvent and environment [2]. The absence of an H-bond donor eliminates a potential source of variability in fragment-based screening and simplifies interpretation of structure–activity relationships [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (N-methylated, lactam-locked) |
| Comparator Or Baseline | 4-(4-Pyridyl)-2-pyridone (unmethylated): HBD = 1 (lactam NH present; lactam–lactim equilibrium possible) |
| Quantified Difference | ΔHBD = 1; target compound has zero HBD capacity, comparator has one. |
| Conditions | Structural analysis based on computed molecular descriptors (Chem960) and literature on 2-pyridone tautomerism (RSC Advances, 2023). |
Why This Matters
A zero vs. one HBD difference can dictate whether a compound acts as a metal-only ligand or engages in bidirectional hydrogen bonding, directly impacting its suitability for coordination chemistry vs. medicinal chemistry applications.
- [1] Chem960. 1-Methyl-4-(4-pyridyl)-2-pyridone – Computed Physicochemical Properties (CAS 35022-70-9). https://m.chem960.com/molecule/35022-70-9 View Source
- [2] RSC Advances, 2023, Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. DOI: 10.1039/D3RA04567A. View Source
